N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, a nitrofuran moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the morpholine-4-sulfonyl phenyl intermediate. This intermediate is then reacted with 5-nitrofuran-2-carboxylic acid under specific conditions to form the final compound. Common reagents used in these reactions include sulfuric acid, morpholine, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as recrystallization and chromatography to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(morpholine-4-sulfonyl)phenyl]-succinamic acid
- 4-Phenylmorpholine
- Pyrrolidine derivatives
Uniqueness
N-[4-(morpholine-4-sulfonyl)phenyl]-5-nitrofuran-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C15H15N3O7S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C15H15N3O7S/c19-15(13-5-6-14(25-13)18(20)21)16-11-1-3-12(4-2-11)26(22,23)17-7-9-24-10-8-17/h1-6H,7-10H2,(H,16,19) |
InChI Key |
XMTGLCZMWMPEAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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